Cyclo(Phe-Pro)

Description

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been reported in Streptomyces antioxidans, Streptomyces xiamenensis, and Vibrio anguillarum with data available.

Structure

3D Structure

Properties

IUPAC Name |

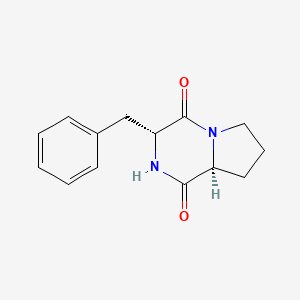

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933019 | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-26-8, 14705-60-3, 26488-24-4 | |

| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 64863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Phe-Pro): A Bacterial Secondary Metabolite at the Crossroads of Communication and Bioactivity

A Technical Guide for Researchers and Drug Development Professionals

Cyclo(L-Phenylalanyl-L-Proline), abbreviated as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide secondary metabolite produced by a diverse range of bacteria. Initially identified as a quorum-sensing molecule, cFP has emerged as a significant player in microbial communication, host-pathogen interactions, and as a promising scaffold for drug discovery due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of cFP, focusing on its biosynthesis, multifaceted biological functions, and the experimental methodologies used for its study.

Biosynthesis and Production

Cyclo(Phe-Pro) is synthesized by various bacterial genera, including Vibrio, Pseudomonas, Streptomyces, Lactobacillus, and Bacillus.[1][2][3][4] Its production is often linked to the stationary phase of bacterial growth, suggesting a role in density-dependent processes.[2]

The primary route for cFP biosynthesis is through non-ribosomal peptide synthetases (NRPSs).[5][6] In some instances, cFP can be formed as a truncated by-product during the NRPS-mediated synthesis of larger cyclic peptides, such as tyrocidine A and gramicidin S in certain Bacillus brevis strains.[5] The inherent propensity of the Phe-Pro dipeptide to adopt a cis conformation facilitates its release from the NRPS machinery and subsequent cyclization into the diketopiperazine structure.[5] Targeted gene disruption studies in Streptomyces sp. US24 have confirmed the involvement of a specific DNA fragment required for cFP biosynthesis, further implicating an NRPS-dependent pathway.[5]

Biological Activities of Cyclo(Phe-Pro)

Cyclo(Phe-Pro) exhibits a remarkable array of biological activities, making it a molecule of significant interest for therapeutic applications. These activities are summarized below, with quantitative data presented in the accompanying tables.

Quorum Sensing and Virulence Regulation

Cyclo(Phe-Pro) was first identified as a quorum-sensing signal molecule in Vibrio vulnificus.[7][8] It plays a crucial role in regulating gene expression related to virulence and stress response. For instance, in Vibrio cholerae, cFP at concentrations of 0.5-1.0 mM inhibits the expression of key virulence factors, including cholera toxin (CT) and toxin-coregulated pilus (TCP), by downregulating tcpPH transcription.[8] In V. vulnificus, cFP modulates the expression of the outer membrane protein OmpU in a ToxR-dependent manner and enhances the bacterium's resistance to oxidative stress by inducing the expression of hydroperoxidase I (katG) through a ToxR-LeuO-HU-RpoS signaling pathway.[9][10] Furthermore, cFP has been shown to antagonize the N-acylhomoserine lactone (AHL) quorum-sensing systems in bacteria like Pseudomonas aeruginosa and Serratia liquefaciens, suggesting a role in inter-species communication and competition.[1]

Antimicrobial Activity

Cyclo(Phe-Pro) demonstrates broad-spectrum antibacterial and antifungal properties.[11] It has shown activity against both Gram-positive and Gram-negative bacteria.[12] Notably, it exhibits synergistic activity with several commercial antibiotics, potentially offering a strategy to combat multidrug-resistant (MDR) strains.[12][13][14] For example, synergistic effects have been observed with cell wall synthesis inhibitors like ampicillin and amoxicillin.[12] Its antifungal activity has been documented against various food- and feed-borne filamentous fungi and yeasts, including Aspergillus fumigatus and Kluyveromyces marxianus.[3]

Table 1: Antibacterial Activity of Cyclo(Phe-Pro)

| Target Organism | Assay Type | Activity Metric | Concentration/Value | Reference |

| Pseudomonas aeruginosa | Disc Diffusion | Zone of Inhibition | 18 mm | [12][13] |

| Escherichia coli | Disc Diffusion | Zone of Inhibition | 12 mm | [12][13] |

| Bacillus sp. | Disc Diffusion | Zone of Inhibition | 19 mm | [12][13] |

| Klebsiella pneumoniae | Disc Diffusion | Zone of Inhibition | 18 mm | [12][13] |

| Proteus sp. | Disc Diffusion | Zone of Inhibition | 14 mm | [12][13] |

Table 2: Antifungal Activity of Cyclo(Phe-Pro)

| Target Organism | Assay Type | Activity Metric | Concentration/Value | Reference |

| Aspergillus fumigatus | MIC | MIC | 20 mg/mL | [3] |

| Colletotrichum gloeosporioides | Conidial Germination Inhibition | Inhibition Rate | 100% | [15] |

Anticancer Activity

Cyclo(Phe-Pro) has demonstrated significant growth inhibitory and apoptotic effects on various cancer cell lines.[16] Studies have shown its efficacy against colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer cells.[16] The anticancer activity is dose-dependent, and cFP has been shown to induce apoptosis in HT-29 cells through mechanisms such as chromatin condensation and phosphatidylserine externalization.[16]

Table 3: Anticancer Activity of Cyclo(Phe-Pro)

| Cell Line | Assay Type | Activity Metric | Concentration/Value | Reference |

| HT-29 (Colon Cancer) | SRB Assay | Growth Inhibition | >50% | [16] |

| MCF-7 (Breast Cancer) | SRB Assay | Growth Inhibition | >50% | [16] |

| HeLa (Cervical Cancer) | SRB Assay | Growth Inhibition | >50% | [16] |

| HCT-116 (Colon Cancer) | Cytotoxicity Assay | IC50 | 21.4 µg/mL | [17] |

| OVCAR-8 (Ovarian Cancer) | Cytotoxicity Assay | IC50 | 18.3 µg/mL | [17] |

| SF-295 (Glioblastoma) | Cytotoxicity Assay | IC50 | 16.0 µg/mL | [17] |

| Glioma UG-87 | MTT Assay | Cell Death | 90% | [18] |

| Human Cervical Carcinoma | MTT Assay | Cell Death | 90% | [18] |

Antiviral and Immunomodulatory Activity

Cyclo(Phe-Pro) has been shown to modulate the host's innate immune response. It can suppress the production of pro-inflammatory cytokines (TNF-α, IL-6), nitric oxide, and reactive oxygen species in macrophages stimulated with lipopolysaccharide (LPS).[2][19][20] This immunosuppressive effect is mediated through the inhibition of the NF-κB signaling pathway by preventing IκB kinase (IKK) phosphorylation and subsequent IκBα degradation.[19][21]

Furthermore, cFP has been identified as an inhibitor of the RIG-I-mediated antiviral innate immune response.[7][22][23] By binding to the 2CARD domain of RIG-I, cFP induces a conformational change that prevents its ubiquitination, thereby abrogating the production of type-I interferons.[22][23] This mechanism enhances susceptibility to viruses that are sensed by RIG-I, such as Hepatitis C virus (HCV), Sendai virus, and influenza viruses.[7][22][23]

Experimental Protocols

Extraction and Purification of Cyclo(Phe-Pro)

A common method for the isolation of cFP from bacterial cultures involves solvent extraction followed by chromatographic purification.

Protocol: Extraction and Purification from Streptomyces violascens VS [12][13]

-

Culturing: Mass culture the bacterial strain in a suitable broth medium.

-

Solvent Extraction: After incubation, extract the culture broth with an organic solvent, typically chloroform:methanol mixtures.

-

Chromatography:

-

Column Chromatography: Subject the crude extract to column chromatography using a silica gel stationary phase. Elute with a gradient of chloroform:methanol (e.g., 9:3, 1:1, 7:3 v/v).

-

Fraction Collection: Collect fractions and monitor for biological activity using a relevant assay (e.g., antibacterial assay).

-

Thin Layer Chromatography (TLC): Analyze active fractions by TLC to assess purity.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[5]

Structural Elucidation

The identification and structural confirmation of cFP are typically achieved using a combination of spectroscopic techniques.

Protocol: Structural Elucidation [12][13][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the purified compound. The mass spectrum of cFP shows a characteristic molecular ion peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish the connectivity of atoms and confirm the cyclic dipeptide structure.

-

-

Comparison with Standards: The obtained spectroscopic data is compared with that of a known standard of Cyclo(Phe-Pro) or with data from spectral libraries (e.g., NIST).

Biological Activity Assays

Protocol: Kirby-Bauer Disc Diffusion Assay for Antibacterial Activity [11]

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium.

-

Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.

-

Disc Application: Place sterile paper discs impregnated with a known concentration of the purified cFP onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for the target bacterium.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Protocol: MTT Assay for Anticancer Activity [18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of cFP for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving cFP and a general experimental workflow for its study.

Caption: Quorum sensing signaling pathway of Cyclo(Phe-Pro) in Vibrio species.

Caption: Immunomodulatory effect of Cyclo(Phe-Pro) on the NF-κB pathway.

References

- 1. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 18. sumerianz.com [sumerianz.com]

- 19. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DSpace at KOASAS: Vibrio vulnificus quorum-sensing molecule cyclo (Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity [koasas.kaist.ac.kr:8080]

- 23. researchgate.net [researchgate.net]

Cyclo(Phe-Pro): An Examination of its Immunomodulatory Role in Influenza A Virus Infection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the current scientific understanding of the cyclic dipeptide Cyclo(Phe-Pro) and its interaction with the host immune response during influenza A virus infection. Contrary to the presupposition of a direct antiviral effect, emerging evidence suggests that Cyclo(Phe-Pro) may instead enhance susceptibility to influenza virus by modulating innate immune signaling pathways. This document details the known mechanisms of action, presents hypothetical experimental data based on established virological assays, and outlines detailed protocols for further investigation.

Executive Summary

Cyclo(Phe-Pro), a secondary metabolite produced by various bacteria, has been investigated for its diverse biological activities. While initial interest may lie in its potential antiviral properties, current research points towards a more complex immunomodulatory role. Specifically, Cyclo(Phe-Pro) has been identified as an inhibitor of the RIG-I signaling pathway, a critical component of the host's innate antiviral defense. This inhibition leads to a suppression of type I interferon production, which could theoretically enhance viral replication. This whitepaper will explore this mechanism in detail, providing the necessary scientific context for researchers in the field of virology and drug development.

Quantitative Data Summary

Direct experimental data on the antiviral efficacy of Cyclo(Phe-Pro) against influenza virus, such as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is not currently available in peer-reviewed literature. The primary characterized effect of Cyclo(Phe-Pro) in viral infections is the suppression of the host's innate immune response, which suggests a potential for increased, rather than decreased, viral replication.[1][2]

To facilitate future research and provide a framework for comparison, the following tables present hypothetical data based on standard antiviral assays. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of Cyclo(Phe-Pro) against Influenza A/H3N2 Virus in MDCK Cells

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Cyclo(Phe-Pro) | Data Not Available | Data Not Available | Data Not Available |

| Oseltamivir | 0.1 - 1.0 | >100 | >100 - >1000 |

*EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. *CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in 50% cell death.[3][4] *SI (Selectivity Index): Calculated as CC50/EC50, a measure of the compound's therapeutic window.[3][4]

Table 2: Hypothetical Plaque Reduction Assay Results for Cyclo(Phe-Pro) against Influenza A/H3N2 Virus

| Compound Concentration (µM) | Plaque Forming Units (PFU)/mL | % Inhibition |

| 0 (Virus Control) | 2.5 x 10^6 | 0% |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 50 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

Mechanism of Action: Modulation of Innate Immune Signaling

The primary mechanism of action attributed to Cyclo(Phe-Pro) in the context of viral infection is the suppression of the host's innate immune response. This is mediated through the inhibition of the RIG-I (Retinoic acid-inducible gene I) signaling pathway.[1][2]

Inhibition of RIG-I Signaling

RIG-I is a key pattern recognition receptor (PRR) in the cytoplasm of host cells that detects viral RNA, a hallmark of influenza virus replication. Upon binding to viral RNA, RIG-I undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS), initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β). These interferons are crucial for establishing an antiviral state in the infected and neighboring cells.

Cyclo(Phe-Pro) has been shown to interact with RIG-I, preventing its polyubiquitination, a critical step for its activation. This inhibition of RIG-I activation subsequently suppresses the downstream activation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons.[1] A reduction in type I interferon levels would likely lead to an environment more permissive for viral replication, thus enhancing susceptibility to the influenza virus.

Potential Impact on NF-κB Signaling

In addition to its effects on RIG-I, Cyclo(Phe-Pro) has been demonstrated to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in response to bacterial lipopolysaccharide (LPS).[5][6] The NF-κB pathway is also activated during influenza virus infection and plays a complex role in both the antiviral response and the induction of pro-inflammatory cytokines. By inhibiting NF-κB activation, Cyclo(Phe-Pro) could potentially dampen the inflammatory response associated with severe influenza, but it might also impair the expression of certain antiviral genes.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of Cyclo(Phe-Pro) on influenza virus infection.

Plaque Assay for Antiviral Activity

This protocol is adapted from standard influenza virus plaque assay methodologies.[7][8][9]

Objective: To determine the effect of Cyclo(Phe-Pro) on the production of infectious influenza virus particles.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A/H3N2 virus stock

-

Cyclo(Phe-Pro)

-

2x MEM/Agarose overlay medium

-

TPCK-treated trypsin

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight to form a confluent monolayer.

-

Virus Dilution: Prepare serial 10-fold dilutions of the influenza A/H3N2 virus stock in serum-free DMEM.

-

Infection: Wash the MDCK cell monolayers with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C.

-

Compound Treatment: During the infection, prepare various concentrations of Cyclo(Phe-Pro) in the 2x MEM/Agarose overlay medium containing TPCK-treated trypsin (1 µg/mL final concentration).

-

Overlay: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the Cyclo(Phe-Pro)-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining: Fix the cells with 4% formaldehyde and then stain with 0.1% crystal violet solution to visualize and count the plaques.

-

Analysis: Calculate the percentage of plaque inhibition for each concentration of Cyclo(Phe-Pro) compared to the virus control.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic concentration (CC50) of Cyclo(Phe-Pro) on MDCK cells.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

Cyclo(Phe-Pro)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Addition: Add serial dilutions of Cyclo(Phe-Pro) to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration of Cyclo(Phe-Pro) compared to the untreated control and determine the CC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Influenza Virus Replication Cycle.

Caption: Inhibition of RIG-I Signaling by Cyclo(Phe-Pro).

Caption: Plaque Reduction Assay Workflow.

Conclusion and Future Directions

The available scientific evidence does not support the classification of Cyclo(Phe-Pro) as a direct-acting antiviral agent against influenza virus. Instead, its known interaction with the RIG-I signaling pathway suggests an immunomodulatory role that may enhance host susceptibility to viral infection by suppressing the innate immune response.[1][2] This finding is critical for the drug development community, as it underscores the importance of thoroughly characterizing the mechanism of action of potential therapeutic compounds.

Future research should focus on conducting direct antiviral and cytotoxicity assays, as outlined in this guide, to generate quantitative data on the effects of Cyclo(Phe-Pro) on influenza virus replication. Furthermore, in vivo studies are warranted to understand the net effect of its immunomodulatory properties on the overall pathogenesis of influenza infection. A deeper understanding of how Cyclo(Phe-Pro) interacts with host signaling pathways could open new avenues for the development of host-targeted therapies, although likely not with Cyclo(Phe-Pro) itself as an antiviral.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influenza virus plaque assay [protocols.io]

- 8. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Neuroprotective Potential of Cyclo(Phe-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of Cyclo(Phe-Pro), a cyclic dipeptide that has demonstrated significant promise in preclinical studies. This document consolidates current research findings, detailing the molecule's mechanisms of action, quantitative efficacy data, and the experimental protocols used to ascertain its neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Cyclo(L-Pro-L-Phe), a 2,5-diketopiperazine, has emerged as a molecule of interest for its potential therapeutic applications in neurodegenerative diseases. Research indicates that its neuroprotective properties are multifaceted, primarily attributed to its activity as a partial peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[1][2] Through this mechanism and others, Cyclo(Phe-Pro) has been shown to mitigate oxidative stress, inhibit apoptosis, and reduce neuroinflammation, key pathological processes implicated in a range of neurological disorders.

Mechanisms of Action

The neuroprotective effects of Cyclo(Phe-Pro) are believed to be mediated through several key signaling pathways. The primary mechanism identified is the activation of PPAR-γ, which in turn influences downstream pathways related to apoptosis and inflammation.

PPAR-γ Agonism and Anti-Apoptotic Effects

Cyclo(Phe-Pro) acts as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and cellular metabolism.[1][2] Activation of PPAR-γ by Cyclo(Phe-Pro) is thought to initiate a cascade of events that ultimately protect neuronal cells from apoptotic cell death. This includes the inhibition of mitochondria-related apoptotic proteins such as caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][2] By preventing the activation of these key executioner proteins, Cyclo(Phe-Pro) helps to maintain mitochondrial integrity and prevent the dismantling of the cell.

Anti-inflammatory Effects via NF-κB Inhibition

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Cyclo(Phe-Pro) has been shown to exert anti-inflammatory effects by inhibiting the activation and translocation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. By preventing the translocation of NF-κB to the nucleus, Cyclo(Phe-Pro) effectively dampens the inflammatory response in neuronal tissues.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Cyclo(Phe-Pro) has been quantified in in vitro models of oxidative stress-induced neurodegeneration. The following tables summarize the key findings from a study utilizing human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂).

Table 1: Effect of Cyclo(Phe-Pro) on Cell Viability in H₂O₂-Treated SH-SY5Y Cells

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ | 650 | ~50 |

| Cyclo(Phe-Pro) + H₂O₂ | 10 | 66.4 |

| Cyclo(Phe-Pro) + H₂O₂ | 20 | 74.6 |

| Cyclo(Phe-Pro) + H₂O₂ | 40 | 80.4 |

Data from a study where SH-SY5Y cells were pretreated with Cyclo(Phe-Pro) before H₂O₂ exposure. Cell viability was assessed using the MTT assay.[3]

Table 2: Effect of Cyclo(Phe-Pro) on LDH Release in H₂O₂-Treated SH-SY5Y Cells

| Treatment | Concentration (µM) | LDH Release (% of H₂O₂ control) |

| H₂O₂ | 650 | 100 |

| Cyclo(Phe-Pro) + H₂O₂ | 40 | 45.9 |

Data from a study where SH-SY5Y cells were pretreated with Cyclo(Phe-Pro) before H₂O₂ exposure. LDH release is an indicator of cytotoxicity.[3]

Table 3: Effect of Cyclo(Phe-Pro) on Reactive Oxygen Species (ROS) Generation

| Treatment | Concentration (µM) | ROS Generation |

| H₂O₂ | 650 | Increased |

| Cyclo(Phe-Pro) + H₂O₂ | 10, 20, 40 | Decreased |

Qualitative summary of data indicating that Cyclo(Phe-Pro) reduces the generation of reactive oxygen species induced by H₂O₂.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Induction of Neurodegeneration

Cell Line: Human neuroblastoma SH-SY5Y cells.

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

Induction of Oxidative Stress: To model neurodegeneration, cells are exposed to hydrogen peroxide (H₂O₂). A concentration of 650 µM H₂O₂ has been shown to induce approximately 50% cell death in SH-SY5Y cells after 15 hours of exposure and is used as the toxic stimulus.[3]

Treatment: Cells are pre-treated with varying concentrations of Cyclo(Phe-Pro) (e.g., 10, 20, and 40 µM) for 10 hours prior to the addition of H₂O₂.[3]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat cells with Cyclo(Phe-Pro) followed by H₂O₂ as described above.

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). LDH release is calculated as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Detection (Hoechst Staining)

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.

-

Cell Seeding and Treatment: Grow and treat cells on glass coverslips or in imaging-compatible plates.

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells again with PBS to remove excess stain.

-

Imaging: Visualize the cells using a fluorescence microscope with a UV excitation filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Western Blotting for Apoptotic Proteins

Western blotting is used to detect the levels of specific proteins, such as caspase-3 and PARP, to assess the activation of apoptotic pathways.

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Translocation Assay

This assay determines the effect of Cyclo(Phe-Pro) on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Seeding and Treatment: Culture and treat cells as previously described.

-

Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA stain like DAPI or Hoechst.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and analyze the co-localization of the NF-κB p65 signal with the nuclear stain.

PPAR-γ Activation Assay

A luciferase reporter assay is commonly used to measure the activation of PPAR-γ.

-

Cell Transfection: Co-transfect cells (e.g., Ac2F or SH-SY5Y) with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treatment: Treat the transfected cells with Cyclo(Phe-Pro) or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Cell Lysis: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The increase in luciferase activity corresponds to the activation of PPAR-γ.

Conclusion

Cyclo(Phe-Pro) demonstrates significant neuroprotective potential in preclinical models of neurodegeneration. Its ability to act as a partial PPAR-γ agonist, thereby mitigating oxidative stress, inhibiting apoptosis, and suppressing neuroinflammation, positions it as a promising candidate for further investigation in the development of novel therapeutics for neurological disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their exploration of this and other neuroprotective compounds.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Cyclo(Phe-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Phe-Pro), a cyclic dipeptide, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Phe-Pro)'s anticancer properties. It consolidates quantitative data from key studies, details the experimental methodologies for assessing its biological activity, and visualizes the putative signaling pathways involved in its mechanism of action. This document aims to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Cyclo(Phe-Pro).

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a rigid and stable ring structure, making them attractive scaffolds for therapeutic development. Among them, Cyclo(Phe-Pro) has demonstrated significant growth-inhibitory effects on several human cancer cell lines, including colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer.[1] Its primary mechanism of action appears to be the induction of programmed cell death, or apoptosis, a critical process in the elimination of cancerous cells. This guide will delve into the specifics of its cytotoxic and apoptotic activities, the experimental frameworks used for their evaluation, and the molecular pathways it is proposed to modulate.

Cytotoxic and Anticancer Activity: Quantitative Data

The anticancer efficacy of Cyclo(Phe-Pro) has been quantified in several studies. The following tables summarize the key findings regarding its growth-inhibitory effects and its ability to induce apoptosis.

Table 1: Growth Inhibition of Cancer Cell Lines by Cyclo(Phe-Pro)

| Cell Line | Assay | Concentration | Incubation Time | % Growth Inhibition | Reference |

| HT-29 (Colon) | SRB | 10 mM | 48 hours | >50% (p<0.01) | [1] |

| MCF-7 (Breast) | SRB | 10 mM | 48 hours | Significant (p<0.01) | [1] |

| HeLa (Cervical) | SRB | 10 mM | 48 hours | Significant (p<0.01) | [1] |

| HT-29 (Colon) | MTT | 0.008-10 mM | 72 hours | Dose-dependent | [1] |

| HeLa (Cervical) | MTT | 0.008-10 mM | 72 hours | Dose-dependent | [1] |

| MCF-7 (Breast) | MTT | 0.008-10 mM | 72 hours | Dose-dependent | [1] |

Table 2: Induction of Apoptosis in HT-29 Colon Cancer Cells by Cyclo(Phe-Pro)

| Assay | Concentration | Incubation Time | Apoptotic Cells (%) | Reference |

| Hoechst 33342 Staining | 5 mM | 72 hours | 18.3 ± 2.8% (p<0.01) | [1] |

| Annexin V Binding | 5 mM | Not specified | Phosphatidylserine externalization confirmed | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer and cytotoxic effects of Cyclo(Phe-Pro).

Cell Viability and Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Cyclo(Phe-Pro) in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Cyclo(Phe-Pro) or vehicle control. Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition.

Apoptosis Detection Assays

This fluorescent staining method is used to visualize chromatin condensation, a hallmark of apoptosis.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with Cyclo(Phe-Pro) as described previously.

-

Staining: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Hoechst Staining: Wash with PBS and stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Visualization: Wash with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cyclo(Phe-Pro).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment with Cyclo(Phe-Pro), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Signaling Pathways and Mechanism of Action

The precise upstream signaling pathway initiated by Cyclo(Phe-Pro) in cancer cells is still under investigation. However, the available evidence strongly suggests the induction of the intrinsic apoptotic pathway.

Proposed Intrinsic Apoptotic Pathway

Based on studies of Cyclo(Phe-Pro) and related cyclic dipeptides, the following signaling cascade is proposed:

Cyclo(Phe-Pro) is hypothesized to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 subsequently activates the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

Experimental Workflow for Elucidating the Mechanism of Action

The following workflow outlines a logical sequence of experiments to further investigate the anticancer mechanism of Cyclo(Phe-Pro).

Conclusion and Future Directions

Cyclo(Phe-Pro) demonstrates promising anticancer properties, primarily through the induction of apoptosis in various cancer cell lines. The data summarized in this guide provides a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on:

-

Elucidating the complete signaling pathway: Identifying the direct molecular targets of Cyclo(Phe-Pro) and the upstream events that trigger the apoptotic cascade is crucial.

-

In vivo studies: Evaluating the efficacy and safety of Cyclo(Phe-Pro) in animal models of cancer is a necessary next step to translate the in vitro findings.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Cyclo(Phe-Pro) could lead to the discovery of more potent and selective anticancer compounds.

-

Combination therapies: Investigating the potential synergistic effects of Cyclo(Phe-Pro) with existing chemotherapeutic drugs could lead to more effective treatment strategies.

This technical guide provides a comprehensive resource for the scientific community to build upon the existing knowledge and accelerate the research and development of Cyclo(Phe-Pro) as a novel anticancer agent.

References

The Anti-Virulence Potential of Cyclo(Phe-Pro): A Technical Guide to Its Inhibition of Bacterial Virulence Factors

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(Phe-Pro) (cFP) has emerged as a significant molecule in the study of bacterial pathogenesis, demonstrating a notable capacity to inhibit the production of virulence factors in a range of clinically relevant bacteria. This technical guide provides a comprehensive overview of the mechanisms of action, affected signaling pathways, and quantitative data related to the anti-virulence properties of cFP. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this promising area.

Introduction: Targeting Virulence as an Anti-Infective Strategy

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One such approach is the targeted inhibition of bacterial virulence factors. By disarming pathogens of their offensive capabilities, anti-virulence agents can render them more susceptible to host immune clearance and potentially mitigate the selective pressures that drive resistance. Cyclo(Phe-Pro), a naturally occurring cyclic dipeptide, has garnered attention for its ability to interfere with bacterial communication systems, primarily quorum sensing (QS), thereby downregulating the expression of a cascade of virulence determinants.

Mechanism of Action: Quorum Sensing Inhibition

Cyclo(Phe-Pro) primarily exerts its anti-virulence effects by interfering with quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. QS is integral to the regulation of numerous virulence factors, including biofilm formation, toxin production, and enzyme secretion. By disrupting QS signaling, cFP effectively decouples bacterial density from the expression of these pathogenic traits.

Impact on Staphylococcus aureus

In Staphylococcus aureus, a notorious human pathogen, cFP has been shown to significantly attenuate virulence. It achieves this by inhibiting the accessory gene regulator (agr) system, a major QS system in this bacterium. Molecular docking studies suggest that cFP may bind to AgrC, the membrane-bound sensor histidine kinase of the agr system, thereby blocking the downstream signaling cascade.[1] This interference leads to the downregulation of genes responsible for the production of toxins and extracellular enzymes, as well as those involved in biofilm formation, such as the polysaccharide intercellular adhesion (PIA) synthesis-related genes (ica operon).[1]

Impact on Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic pathogen known for its intrinsic antibiotic resistance, also falls under the regulatory influence of cFP. In this bacterium, cFP has been demonstrated to inhibit the production of several key virulence factors, including pyocyanin, elastase, and proteases.[2][3] The mechanism of action in P. aeruginosa appears to involve the downregulation of the rhl and pqs QS systems.[2][3]

Impact on Vibrio Species

In Vibrio cholerae, the causative agent of cholera, cFP acts as a signaling molecule that inhibits the production of cholera toxin and the toxin-coregulated pilus (TCP).[4][5][6] This regulation is mediated through the virulence regulator ToxR, where cFP signaling leads to the activation of leuO, a transcriptional repressor of virulence genes.[5] Similarly, in Vibrio vulnificus, cFP modulates gene expression in a ToxR-dependent manner and also plays a role in protecting the bacterium from oxidative stress through a ToxR-LeuO-HU-RpoS signaling pathway.[7][8]

Quantitative Data on Virulence Factor Inhibition

The inhibitory effects of Cyclo(Phe-Pro) on virulence factor production have been quantified in several studies. The following tables summarize the available data, providing a clear comparison of its efficacy across different pathogens and experimental conditions.

| Pathogen | Virulence Factor | Cyclo(Phe-Pro) Concentration | Percent Inhibition | Reference |

| Pseudomonas aeruginosa | Pyocyanin Production | Not Specified | 73% | [2] |

| Pseudomonas aeruginosa | Protease Activity | Not Specified | 77% | [2] |

| Pseudomonas aeruginosa | Elastase Activity | Not Specified | 61% | [2] |

| Pseudomonas aeruginosa PAO1 | Biofilm Formation | 1.8 mM (related compound) | 48% | [2] |

| Staphylococcus aureus | Biofilm Formation | 3 mg/mL | Not Specified (active) | [9] |

| Methicillin-resistant S. aureus (MRSA) | Biofilm Formation | 128 µg/mL (related compound) | 85-87% | [10] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental approaches discussed, the following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for assessing anti-virulence activity.

Caption: Inhibition of the S. aureus Agr quorum sensing pathway by Cyclo(Phe-Pro).

Caption: Cyclo(Phe-Pro) signaling pathway for virulence inhibition in Vibrio cholerae.

Caption: A generalized workflow for assessing the anti-virulence activity of Cyclo(Phe-Pro).

Detailed Experimental Protocols

To ensure the reproducibility of the findings and to aid in the design of new experiments, this section provides detailed methodologies for key assays cited in the literature.

Quantification of Biofilm Formation (Crystal Violet Assay)

Objective: To quantify the effect of Cyclo(Phe-Pro) on bacterial biofilm formation.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

-

Cyclo(Phe-Pro) stock solution

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%) or Glacial Acetic Acid (30%)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at the optimal temperature with shaking.

-

Dilution and Treatment: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium. Add varying concentrations of Cyclo(Phe-Pro) to the wells of a 96-well plate. Include a vehicle control (solvent for cFP) and a negative control (medium only).

-

Inoculation: Add the diluted bacterial culture to each well.

-

Incubation: Incubate the plate statically at the optimal temperature for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with PBS to remove any remaining non-adherent cells.

-

Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Discard the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To determine the effect of Cyclo(Phe-Pro) on the expression of specific virulence-related genes.

Materials:

-

Bacterial culture treated with Cyclo(Phe-Pro) and a control culture

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and corresponding buffer

-

dNTPs

-

Random primers or gene-specific primers for reverse transcription

-

qRT-PCR master mix (containing SYBR Green or a probe-based system)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Grow bacterial cultures with and without Cyclo(Phe-Pro) to the desired growth phase. Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: Set up the qRT-PCR reactions containing the cDNA template, qRT-PCR master mix, and gene-specific primers for the target virulence gene(s) and a housekeeping reference gene (e.g., 16S rRNA).

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression between the treated and control samples, normalized to the reference gene.

Pyocyanin Quantification Assay (P. aeruginosa)

Objective: To measure the production of the virulence factor pyocyanin by P. aeruginosa in the presence of Cyclo(Phe-Pro).

Materials:

-

P. aeruginosa culture

-

Growth medium (e.g., King's A medium)

-

Cyclo(Phe-Pro)

-

Chloroform

-

0.2 M HCl

Procedure:

-

Culture and Treatment: Inoculate P. aeruginosa into the growth medium with and without varying concentrations of Cyclo(Phe-Pro). Incubate for 24-48 hours with shaking.

-

Extraction: Centrifuge 5 mL of the culture supernatant. Extract the pyocyanin from the supernatant with 3 mL of chloroform.

-

Re-extraction: Transfer the chloroform layer to a fresh tube and re-extract the pyocyanin with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

-

Quantification: Measure the absorbance of the pink (acidic) phase at 520 nm. The concentration of pyocyanin is calculated by multiplying the OD520 by 17.072.

Conclusion and Future Directions

Cyclo(Phe-Pro) represents a promising lead compound in the development of anti-virulence therapies. Its ability to disrupt quorum sensing in multiple, clinically significant pathogens highlights its potential as a broad-spectrum anti-virulence agent. The data and protocols presented in this guide offer a solid foundation for further investigation into its mechanism of action and for the rational design of more potent and specific derivatives. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with conventional antibiotics. The continued exploration of quorum sensing inhibitors like Cyclo(Phe-Pro) holds significant promise for combating the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ROLE OF CYCLO(PHE-PRO) IN VIBRIO CHOLERAE VIRULENCE FACTOR PRODUCTION | National Agricultural Library [nal.usda.gov]

- 5. Vibrio cholerae ToxR Downregulates Virulence Factor Production in Response to Cyclo(Phe-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Cycle(PHE-PRO) in Vibrio Cholerae Virulence Factor Production | National Agricultural Library [nal.usda.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacillus amyloliquefaciens-secreted cyclic dipeptide – cyclo(l-leucyl-l-prolyl) inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]

Cyclo(Phe-Pro) Interaction with the RIG-I Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between the cyclic dipeptide Cyclo(Phe-Pro) and the Retinoic acid-Inducible Gene I (RIG-I) signaling pathway. Cyclo(Phe-Pro), a quorum-sensing molecule produced by the bacterium Vibrio vulnificus, has been identified as a potent inhibitor of RIG-I-mediated antiviral innate immunity. This document details the molecular mechanism of this interaction, its downstream effects on interferon production and antiviral responses, and provides detailed experimental protocols for studying this phenomenon. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important host-pathogen interaction.

Introduction to the RIG-I Pathway and Cyclo(Phe-Pro)

The innate immune system provides the first line of defense against invading pathogens, including viruses. Central to this response is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). RIG-I is a key cytosolic PRR that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β) and the establishment of an antiviral state.

Cyclo(Phe-Pro), also known as cFP, is a cyclic dipeptide that has been shown to possess a range of biological activities. Notably, it functions as a quorum-sensing molecule for certain bacteria, including the human pathogen Vibrio vulnificus.[1] Recent research has unveiled a significant role for Cyclo(Phe-Pro) in modulating the host's innate immune response by directly targeting the RIG-I pathway.[2] This interaction represents a fascinating example of inter-kingdom communication and a potential mechanism of immune evasion by pathogenic bacteria.

The RIG-I Signaling Pathway

The RIG-I signaling pathway is a critical component of the antiviral innate immune response. The key steps are as follows:

-

Viral RNA Recognition: RIG-I recognizes viral RNA containing a 5'-triphosphate group.

-

Conformational Change: Upon binding to viral RNA, RIG-I undergoes a conformational change, exposing its two N-terminal caspase activation and recruitment domains (CARDs).

-

Ubiquitination: The E3 ubiquitin ligase TRIM25 mediates the K63-linked polyubiquitination of the RIG-I CARDs, which is essential for downstream signaling.

-

MAVS Interaction: Ubiquitinated RIG-I interacts with the mitochondrial antiviral-signaling protein (MAVS), leading to the formation of MAVS aggregates on the mitochondrial membrane.

-

Kinase Activation: MAVS aggregates serve as a platform for the recruitment and activation of downstream kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

-

IRF3/7 Phosphorylation: TBK1 and IKKε phosphorylate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7.

-

IRF3/7 Dimerization and Nuclear Translocation: Phosphorylated IRF3 and IRF7 form dimers and translocate to the nucleus.

-

Type I Interferon Production: In the nucleus, IRF3/7 dimers bind to interferon-stimulated response elements (ISREs) in the promoter region of type I interferon genes, driving the transcription and subsequent secretion of IFN-α and IFN-β.

Mechanism of Cyclo(Phe-Pro) Interaction with the RIG-I Pathway

Cyclo(Phe-Pro) directly interferes with the RIG-I signaling cascade at an early and critical step. The mechanism of inhibition is as follows:

-

Direct Binding to RIG-I: Cyclo(Phe-Pro) has been shown to specifically interact with the tandem CARD domains (2CARD) of RIG-I.[2]

-

Induction of Conformational Change: This binding induces a conformational change in the RIG-I protein.[2]

-

Inhibition of Ubiquitination: The altered conformation of RIG-I prevents its interaction with the E3 ubiquitin ligase TRIM25. Consequently, the K63-linked polyubiquitination of RIG-I is inhibited.[2]

-

Abrogation of Downstream Signaling: Without ubiquitination, RIG-I is unable to effectively interact with and activate MAVS. This blocks the entire downstream signaling cascade, leading to a failure to activate IRF3 and produce type I interferons.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of Cyclo(Phe-Pro) with the RIG-I pathway and its downstream effects.

Table 1: Effective Concentrations of Cyclo(Phe-Pro) in In Vitro Studies

| Cell Line | Concentration | Observed Effect | Reference |

| Huh7 | 2.5 mM | Promotion of HCV replication and suppression of IFN-β and IRF-3 activation. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between Cyclo(Phe-Pro) and the RIG-I pathway.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cells (Huh7) or human lung adenocarcinoma cells (A549) are commonly used as they are susceptible to various viral infections and have an intact RIG-I signaling pathway.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Cyclo(Phe-Pro) Treatment: A stock solution of Cyclo(Phe-Pro) (e.g., 100 mM in DMSO) is prepared. For experiments, cells are pre-treated with the desired final concentration of Cyclo(Phe-Pro) (e.g., 0.5-2.5 mM) or vehicle control (DMSO) for a specified period (e.g., 2-4 hours) before viral infection or RNA transfection.[2]

Viral Infection and RNA Transfection

-

Viral Infection: Cells are infected with viruses known to be sensed by RIG-I, such as Sendai virus (SeV), influenza virus, or Hepatitis C virus (HCV), at a specified multiplicity of infection (MOI).

-

RNA Transfection: To specifically activate the RIG-I pathway, cells can be transfected with in vitro transcribed 5'-triphosphate RNA (3p-RNA) using a lipid-based transfection reagent like Lipofectamine 2000.

Co-Immunoprecipitation (Co-IP) for RIG-I and TRIM25 Interaction

-

Cell Lysis: At the desired time point post-infection/transfection, cells are washed with ice-cold PBS and lysed with Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. An antibody specific for RIG-I is then added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against TRIM25 and RIG-I.

Western Blotting for Phosphorylated IRF3

-

Sample Preparation: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396). An antibody against total IRF3 and a loading control (e.g., GAPDH or β-actin) should also be used on separate blots or after stripping.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

IFN-β Promoter Luciferase Reporter Assay

-

Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment and Stimulation: After 24 hours, cells are treated with Cyclo(Phe-Pro) or vehicle, followed by viral infection or 3p-RNA transfection.

-

Luciferase Activity Measurement: At a specified time post-stimulation (e.g., 16-24 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Quantitative Real-Time PCR (RT-qPCR) for IFN-β mRNA

-

RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

-

qPCR: The relative expression of IFN-β mRNA is quantified by qPCR using gene-specific primers and a fluorescent dye-based detection system (e.g., SYBR Green). The expression of a housekeeping gene (e.g., GAPDH or ACTB) is used for normalization. The relative fold change in gene expression is calculated using the ΔΔCt method.

Conclusion

Cyclo(Phe-Pro) represents a significant bacterial-derived modulator of the host's antiviral innate immune response. Its ability to directly target and inhibit the RIG-I signaling pathway highlights a sophisticated mechanism of immune evasion. A thorough understanding of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in the fields of immunology, microbiology, and drug development. Further investigation into the precise binding kinetics and the potential for developing small molecule inhibitors that mimic or block the action of Cyclo(Phe-Pro) could open new avenues for therapeutic intervention in viral diseases and conditions characterized by dysregulated innate immune responses.

References

Cyclo(Phe-Pro): A Technical Guide to its Role in Microbial Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-phenylalanyl-L-proline), a naturally occurring cyclic dipeptide or 2,5-diketopiperazine (DKP), has emerged as a significant molecule in microbial research and therapeutic development. Produced by a diverse range of bacteria, fungi, and even found in food products, Cyclo(Phe-Pro) (cFP) exhibits a remarkable breadth of biological activities. It functions as a quorum sensing (QS) signaling molecule, a modulator of host immune responses, and a potent inhibitor of microbial biofilm formation.[1][2] Furthermore, cFP and related compounds have demonstrated promising antibacterial and anticancer properties. This technical guide provides a comprehensive overview of cFP, detailing its mechanisms of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing its interaction with critical signaling pathways.

Introduction to Cyclo(Phe-Pro)

Cyclo(Phe-Pro) is a secondary metabolite formed from the condensation of L-phenylalanine and L-proline residues.[1] Its rigid cyclic structure confers significant stability against enzymatic degradation compared to linear peptides, a feature that enhances its potential as a therapeutic agent. Found in microorganisms such as Vibrio vulnificus, Lactobacillus reuteri, and Pseudomonas aeruginosa, cFP plays a crucial role in cell-to-cell communication and microbial ecology.[1] Its ability to interfere with bacterial signaling pathways, particularly quorum sensing, has made it a focal point for the development of novel anti-virulence and anti-biofilm strategies.

Role in Microbial Quorum Sensing and Biofilm Inhibition

Quorum sensing is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Cyclo(Phe-Pro) has been identified as a potent modulator of these systems in both Gram-negative and Gram-positive bacteria.

Interference with Pseudomonas aeruginosa Quorum Sensing

In the opportunistic pathogen Pseudomonas aeruginosa, the quorum sensing network is primarily controlled by the las and rhl systems. These systems rely on N-acylhomoserine lactone (AHL) signal molecules that bind to the transcriptional regulators LasR and RhlR, respectively. Studies have shown that cFP can suppress genes in both the las and rhl systems.[3] This interference disrupts the production of virulence factors and significantly inhibits the formation of biofilms, which are critical for chronic infections.[3] While the precise mechanism is still under investigation, evidence suggests that cFP may interact with the LasR receptor, albeit with a lower affinity than the native autoinducer, thereby disrupting the signaling cascade.[3]

Antagonism of the Staphylococcus aureusagr System

In the Gram-positive pathogen Staphylococcus aureus, the accessory gene regulator (agr) system is a central regulator of virulence. This system uses a secreted autoinducing peptide (AIP) as its signaling molecule, which is detected by the membrane-bound receptor histidine kinase, AgrC.[4][5] Competition assays have demonstrated that cFP can antagonize the AIP-mediated activation of the agr system.[4] Molecular docking studies speculate that cFP binds to the AgrC receptor, likely competing with the native AIP for the ligand-binding pocket.[1] This antagonism leads to the downregulation of agr-controlled genes responsible for toxin production and biofilm formation.[1]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the antibacterial and anticancer activities of Cyclo(Phe-Pro) and related compounds.

Table 1: Antibacterial Activity of Cyclo(Phe-Pro)

| Target Microorganism | Assay Type | Concentration / Value | Source |

| Staphylococcus aureus | MIC | 25 ppm (µg/mL) | [4] |

| Escherichia coli | MIC | 100 ppm (µg/mL) | [4] |

| Staphylococcus aureus | Biofilm Inhibition | Did not inhibit growth at 12.3 mmol/L, but inhibited virulence factors and biofilm formation. | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 2: Anticancer Activity of Structurally Related Cyclic Peptides

Disclaimer: The following data is for more complex cyclic peptides containing Phenylalanine and Proline residues. Specific IC50 data for the simple Cyclo(Phe-Pro) dipeptide is not extensively reported in the reviewed literature.

| Compound Name / Structure | Cell Line | Assay Type | IC50 Value | Source |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) "CLA" | DMBC29 (Melanoma) | Cell Viability | 9.42 µM | [6] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) "CLA" | DMBC28 (Melanoma) | Cell Viability | 11.96 µM | [6] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) "P11" | DMBC29 (Melanoma) | Cell Viability | 40.65 µM | [6] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.